[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl-
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Overview
Description
[1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a biphenyl core with a methanamine group at the 3-position and a methoxy group at the 4’-position, along with an N-methyl substitution. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Methoxy Group Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methoxy group using methanol and an acid catalyst.
N-Methyl Substitution: The N-methyl substitution can be achieved through a methylation reaction, where the amine group is treated with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or even to a hydrocarbon.
Substitution: The compound can undergo various substitution reactions, such as halogenation, where a hydrogen atom on the biphenyl core is replaced by a halogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Primary amines or hydrocarbons.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Similar structure but with a methyl group instead of a methanamine group.
4’-Methoxy-4-methylbiphenyl: Similar structure but with a different substitution pattern.
Uniqueness
The presence of both the methanamine and methoxy groups, along with the N-methyl substitution, gives [1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- unique chemical and biological properties that distinguish it from other biphenyl derivatives. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
885950-08-3 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-16-11-12-4-3-5-14(10-12)13-6-8-15(17-2)9-7-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
XEWJTRJYNYFJBW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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